2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine
CAS No.: 1192479-35-8
Cat. No.: VC3014102
Molecular Formula: C6H6ClFN2O
Molecular Weight: 176.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192479-35-8 |
|---|---|
| Molecular Formula | C6H6ClFN2O |
| Molecular Weight | 176.57 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine |
| Standard InChI | InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3 |
| Standard InChI Key | RWISDMQZKZXBIK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)Cl)OC)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)OC)F |
Introduction
Chemical Structure and Identification
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1192479-35-8 |
| Molecular Formula | C6H6ClFN2O |
| Molecular Weight | 176.57-176.58 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-4-methoxy-6-methylpyrimidine |
| Standard InChI | InChI=1S/C6H6ClFN2O/c1-3-4(8)5(11-2)10-6(7)9-3/h1-2H3 |
| Standard InChIKey | RWISDMQZKZXBIK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)Cl)OC)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)OC)F |
| PubChem Compound | 58252332 |
The structure features a pyrimidine ring system with four different substituents arranged in a specific pattern, creating a molecule with unique chemical properties and reactivity .
Physical and Chemical Properties
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine possesses specific physical and chemical properties that influence its handling, storage, and applications:
| Property | Value |
|---|---|
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere; 2-8°C |
| Purity (Commercial) | ≥95-97% |
| LogP | 1.85 (estimated) |
| PSA | 35.01 |
| Exact Mass | 176.015 |
The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy and methyl) groups creates a molecule with an interesting electronic distribution, affecting its reactivity patterns and solubility characteristics .
Structural Analogs and Related Compounds
Several structural analogs of 2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine have been documented in the literature:
| Compound | CAS Number | Similarity | Structural Difference |
|---|---|---|---|
| 4-Chloro-2-ethoxy-5-fluoropyrimidine | 56076-20-1 | 0.94 | Ethoxy instead of methoxy; Different position of substituents |
| 4-Chloro-5-fluoro-2-methylpyrimidine | 898044-50-3 | 0.71 | Lacks methoxy group; Different position of methyl group |
| 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine | 94170-69-1 | 0.72 | Additional chloromethyl group; Lacks fluoro group |
| 2-Amino-4-chloro-5-fluoropyrimidine | 1683-75-6 | 0.72 | Amino group instead of methoxy; Lacks methyl group |
These structural analogs provide insight into how modifications to the basic scaffold affect physical properties and potential reactivity patterns .
Applications and Significance
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine serves as a versatile intermediate in organic synthesis with several notable applications:
| Hazard Classification | Details |
|---|---|
| GHS Classification | GHS07 (Warning) |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
When handling this compound, appropriate safety measures should be implemented, including:
-
Use of personal protective equipment (gloves, safety goggles, and lab coat)
-
Working in a well-ventilated area or fume hood
-
Avoiding contact with skin, eyes, and mucous membranes
| Supplier | Package Size | Price (USD) |
|---|---|---|
| Acmec (via Lookchem) | 100.00 mg | 6.71 |
| Acmec (via Lookchem) | 250.00 mg | 15.43 |
| Acmec (via Lookchem) | 1.00 g | 52.43 |
| Sigma-Aldrich | 100 mg | 5.75 |
| Sigma-Aldrich | 250 mg | 10.35 |
| Sigma-Aldrich | 1 g | 33.35 |
| CymitQuimica | 100 mg | 60.00 € |
| CymitQuimica | 250 mg | 135.00 € |
The compound is available from various suppliers including Vulcanchem, CymitQuimica, Angene Chemical, Musechem, Lookchem, Sigma-Aldrich, and Alfa Chemistry with purity levels typically ranging from 95-97% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume